

# What is the chemical structure of Ganosporeric acid A

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## Compound of Interest

Compound Name: *Ganosporeric acid A*

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## Ganosporeric Acid A: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

### Abstract

**Ganosporeric acid A** is a highly oxidized lanostane-type triterpenoid isolated from the spores of *Ganoderma lucidum*, a mushroom with a long history of use in traditional medicine. As a member of the diverse family of *Ganoderma* triterpenoids, **Ganosporeric acid A** is of significant interest to the scientific community for its potential therapeutic applications. This document provides a comprehensive technical overview of **Ganosporeric acid A**, including its chemical structure, physicochemical properties, and relevant biological context. Due to the limited specific research on **Ganosporeric acid A**, this guide also incorporates detailed data and pathway analysis from the closely related and extensively studied compound, Ganoderic acid A, to provide a foundational framework for future research.

### Chemical Identity and Structure

**Ganosporeric acid A** is classified as a triterpenoid, a large and diverse class of organic compounds derived from six isoprene units.<sup>[1]</sup> Its complex polycyclic structure is characteristic of lanostane-type triterpenes, featuring multiple ketone and carboxylic acid functional groups.

Chemical Identifiers:

- IUPAC Name: 2-methyl-4-oxo-6-[(5R,17R)-4,4,10,13,14-pentamethyl-3,7,11,12,15-pentaoxo-1,2,5,6,16,17-hexahydrocyclopenta[a]phenanthren-17-yl]heptanoic acid[2]
- Molecular Formula: C<sub>30</sub>H<sub>38</sub>O<sub>8</sub>[2]
- CAS Number: 135357-25-4[1][3][4][5]
- SMILES: CC(CC(=O)CC(C)C(=O)O)[C@H]1CC(=O)C2(C1(C(=O)C(=O)C3=C2C(=O)C[C@@H]4C3(CCC(=O)C4(C)C)C)C)C[2]
- InChI Key: AKWNYHCILPEENZ-XGWBMVNSSA-N[2]

## Physicochemical Properties

The physicochemical properties of **Ganosporeric acid A** have been computationally predicted, providing essential information for experimental design, formulation, and pharmacokinetic studies.

Property	Value	Source
Molecular Weight	526.6 g/mol	PubChem[2]
Exact Mass	526.25666817 Da	PubChem[2]
XLogP3	1.6	PubChem[2]
Hydrogen Bond Donor Count	1	PubChem
Hydrogen Bond Acceptor Count	8	PubChem
Rotatable Bond Count	5	PubChem
Topological Polar Surface Area	140 Å <sup>2</sup>	PubChem[2]
Heavy Atom Count	38	PubChem
Complexity	1240	PubChem[2]

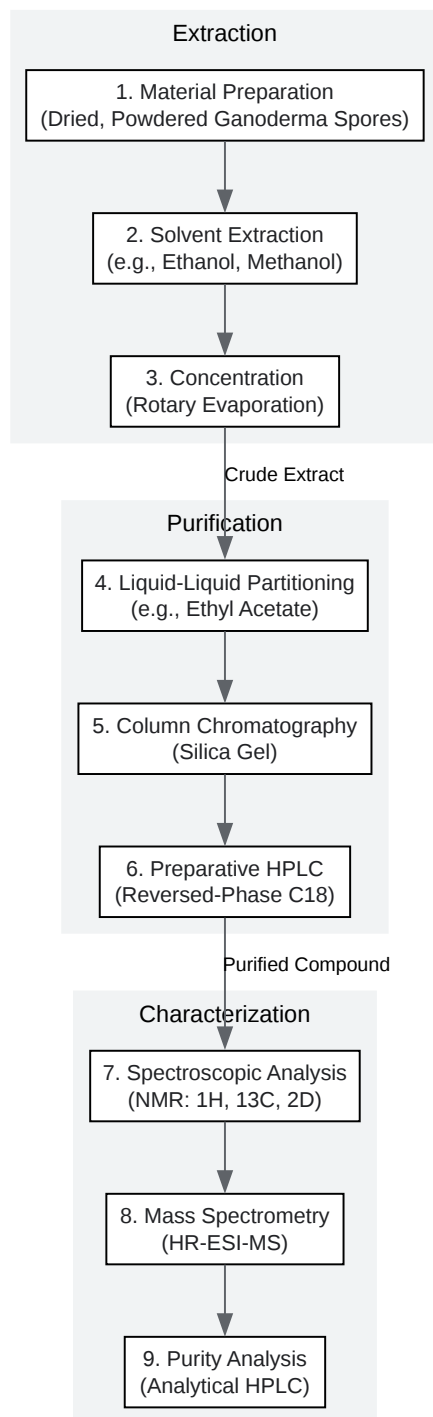
## Experimental Protocols: Isolation and Characterization

While a specific, detailed protocol for the isolation of **Ganosporeric acid A** is not extensively documented in publicly available literature, a general methodology for the extraction and purification of triterpenoid acids from *Ganoderma* species can be outlined. This process typically involves solvent extraction followed by multi-step chromatographic separation.

### General Isolation Workflow

The following diagram illustrates a typical workflow for the isolation and characterization of triterpenoids like **Ganosporeric acid A** from their natural source.

## General Workflow for Triterpenoid Isolation



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A generalized workflow for isolating triterpenoids.

## Methodological Details

- **Extraction:** The dried and powdered spores of *Ganoderma lucidum* are extracted with an organic solvent like ethanol or methanol. This process is often performed exhaustively using a Soxhlet apparatus to maximize yield.<sup>[6]</sup> The resulting extract is then concentrated under reduced pressure to yield a crude residue.
- **Fractionation:** The crude extract is suspended in water and partitioned with a solvent of intermediate polarity, such as ethyl acetate.<sup>[4]</sup> This step separates the moderately polar triterpenoids from highly polar compounds (like sugars) and non-polar lipids.
- **Chromatographic Purification:** The enriched fraction is subjected to a series of chromatographic separations.
  - **Silica Gel Column Chromatography:** The extract is first separated on a silica gel column using a gradient of solvents (e.g., chloroform-methanol) to yield several fractions.<sup>[7][8]</sup>
  - **Preparative High-Performance Liquid Chromatography (HPLC):** Fractions containing the compound of interest are further purified using preparative HPLC, often on a reversed-phase (C18) column, to isolate the pure compound.<sup>[9]</sup>
- **Structural Elucidation:** The structure of the purified compound is determined using modern spectroscopic techniques.
  - **Mass Spectrometry (MS):** High-resolution mass spectrometry (HR-MS) is used to determine the exact molecular weight and elemental formula.<sup>[9]</sup>
  - **Nuclear Magnetic Resonance (NMR) Spectroscopy:** A suite of NMR experiments (<sup>1</sup>H, <sup>13</sup>C, COSY, HSQC, HMBC) are conducted to elucidate the precise chemical structure and stereochemistry of the molecule.<sup>[8][9]</sup>

## Biological Activity and Signaling Pathways (Data from Ganoderic Acid A)

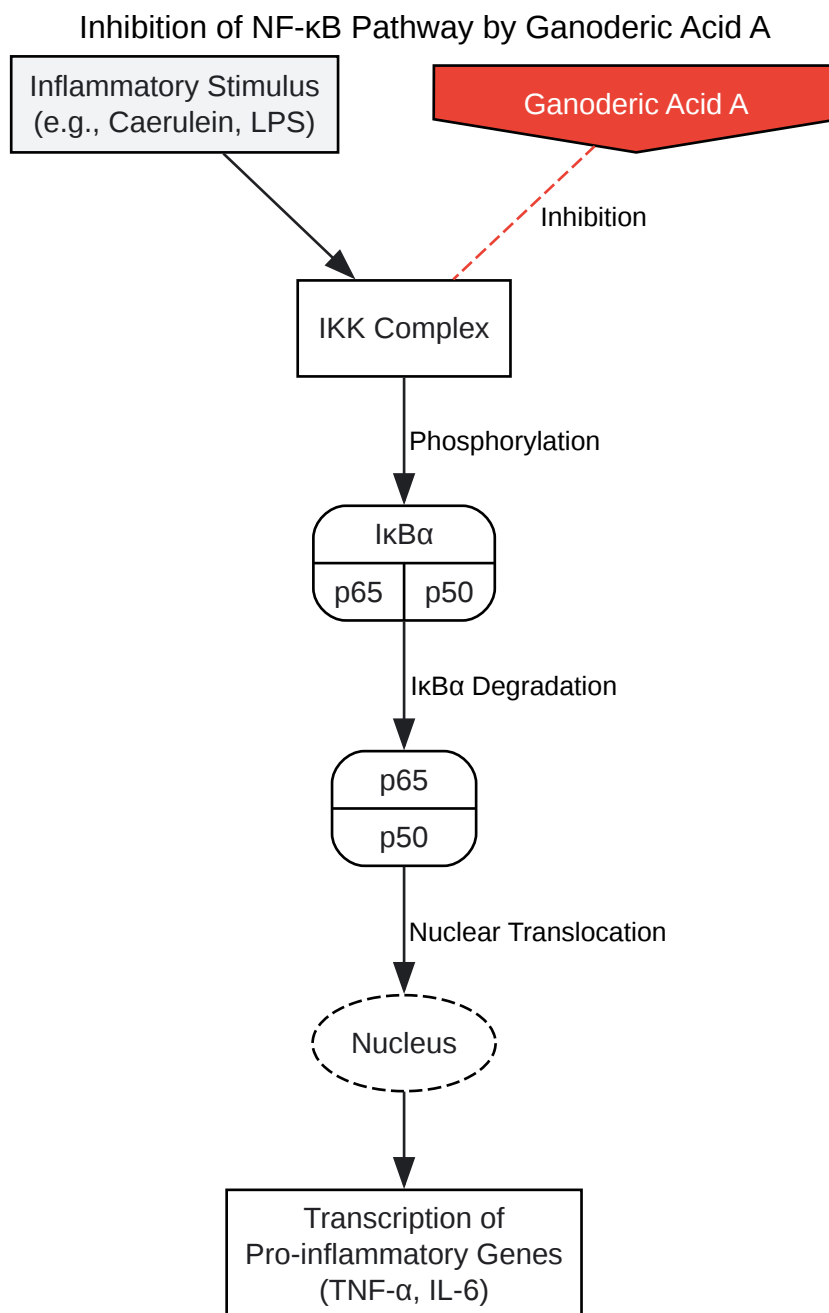
Disclaimer: Specific quantitative biological activity data and mechanistic studies for **Ganosporeric acid A** are limited. The following data is for the closely related and extensively studied triterpenoid, Ganoderic acid A (GAA), which is also isolated from *Ganoderma lucidum*.

This information is presented to provide context on the potential biological activities of this class of compounds.

## Anti-inflammatory Activity via NF- $\kappa$ B Pathway Modulation

Ganoderic acid A has demonstrated significant anti-inflammatory properties. Studies have shown that it can inhibit the Nuclear Factor-kappa B (NF- $\kappa$ B) signaling pathway, a critical regulator of inflammatory responses.

**Mechanism of Action:** In inflammatory conditions, the inhibitor protein I $\kappa$ B $\alpha$  is phosphorylated and degraded, allowing the p65 subunit of NF- $\kappa$ B to translocate to the nucleus and initiate the transcription of pro-inflammatory genes (e.g., TNF- $\alpha$ , IL-6). Ganoderic acid A has been shown to suppress the phosphorylation of both p65 and I $\kappa$ B $\alpha$ , thereby preventing NF- $\kappa$ B activation.[1][2] This inhibition leads to a reduction in the production of inflammatory cytokines and mitigates oxidative stress.[1][2]



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Ganoderic Acid A inhibits inflammation via the NF- $\kappa$ B pathway.

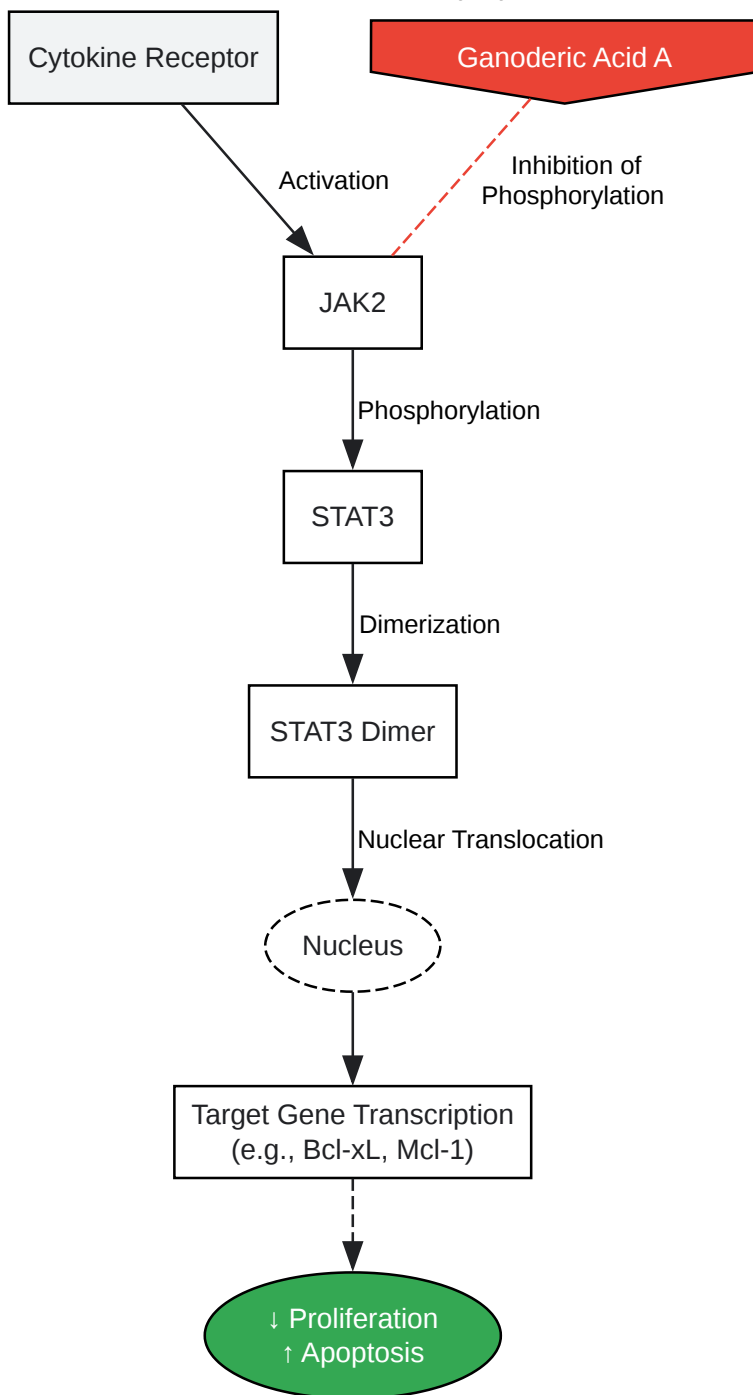
## Antitumor Activity via JAK2/STAT3 Pathway Inhibition

Ganoderic acid A has also been shown to exert antitumor effects, particularly in breast cancer models.<sup>[3][5]</sup> This activity is linked to its ability to inhibit the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.

**Mechanism of Action:** The JAK2/STAT3 pathway is often constitutively active in cancer cells, promoting proliferation and preventing apoptosis. Ganoderic acid A directly inhibits the phosphorylation of JAK2, which in turn prevents the activation and downstream signaling of STAT3.<sup>[3]</sup> This suppression leads to the downregulation of anti-apoptotic proteins (like Bcl-xL and Mcl-1) and cell cycle regulators, ultimately inducing mitochondrial apoptosis and reducing cancer cell viability and invasion.<sup>[3][5]</sup>



## Inhibition of JAK2/STAT3 Pathway by Ganoderic Acid A

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Ganoderic Acid A induces apoptosis via the JAK2/STAT3 pathway.

## Conclusion and Future Directions

**Ganosporeric acid A** is a structurally defined triterpenoid from *Ganoderma lucidum*. While its specific biological functions are yet to be fully elucidated, the extensive research on related compounds, such as Ganoderic acid A, suggests a strong potential for therapeutic activity, particularly in the areas of inflammation and oncology. Future research should focus on the specific isolation of **Ganosporeric acid A** to enable detailed in vitro and in vivo studies. Elucidating its precise mechanisms of action and comparing its potency and efficacy to other *Ganoderma* triterpenoids will be crucial for determining its potential as a novel drug development candidate.

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